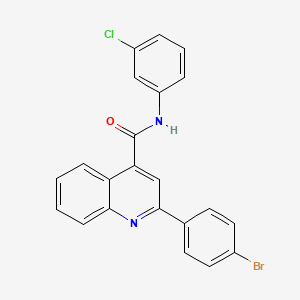

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2O/c23-15-10-8-14(9-11-15)21-13-19(18-6-1-2-7-20(18)26-21)22(27)25-17-5-3-4-16(24)12-17/h1-13H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTFELJOICBGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366743 | |

| Record name | 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420093-01-2 | |

| Record name | 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide is a compound within the quinoline family, known for its diverse biological activities. This article explores its biological activity, particularly its antimalarial, anticancer, and antibacterial properties, based on recent research findings.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent, particularly against Plasmodium falciparum. The compound was identified through a phenotypic screen and exhibited moderate potency with an effective concentration (EC50) of 120 nM against the chloroquine-sensitive strain of P. falciparum (3D7) .

The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite. This novel mechanism represents a significant advancement in antimalarial chemotherapy, especially given the rising resistance to existing treatments .

Efficacy in Animal Models

In vivo studies using the P. berghei mouse model demonstrated that the compound showed excellent oral efficacy, with effective doses (ED90) below 1 mg/kg when administered over four days. The compound also displayed a favorable selectivity index (>100-fold) against human cell lines, indicating its potential for therapeutic use without significant toxicity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The IC50 value was reported at 2.71 μM, indicating potent activity .

The anticancer activity is believed to be linked to cell cycle arrest in the G1 phase, leading to reduced proliferation rates in treated cells. This effect was confirmed through flow cytometric analysis . Additionally, structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance its potency against cancer cells .

Antibacterial Activity

In addition to its antimalarial and anticancer properties, this compound has shown promising antibacterial activity. It acts as an inhibitor of DNA gyrase, a crucial enzyme for bacterial DNA replication and recombination. This mechanism positions it as a potential candidate for treating bacterial infections resistant to conventional antibiotics .

Summary of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antimalarial | Inhibition of PfEF2 | EC50 = 120 nM; ED90 < 1 mg/kg in P. berghei model |

| Anticancer | Cell cycle arrest (G1 phase) | IC50 = 2.71 μM against MCF-7 cells |

| Antibacterial | DNA gyrase inhibition | Effective against resistant bacterial strains |

Case Studies and Research Findings

- Antimalarial Efficacy : A study demonstrated that derivatives of quinoline-4-carboxamide series showed nanomolar potency against late-stage gametocytes of P. falciparum, which are critical for transmission .

- Cytotoxicity in Cancer : Flow cytometric assessments indicated significant alterations in cell cycle distribution upon treatment with the compound, supporting its potential as an anticancer agent .

- Antibacterial Properties : The compound's ability to inhibit DNA gyrase positions it as a candidate for further development in combating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide, have shown promising antimicrobial properties. Research indicates that quinolines can act as DNA gyrase inhibitors , which are crucial for bacterial DNA replication and recombination .

Case Study: Antibacterial Screening

A study evaluated several quinoline derivatives against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

Anticancer Properties

The anticancer potential of quinoline derivatives is well-documented, with specific focus on their ability to target cancer cell lines. The compound has been investigated for its efficacy against breast cancer cells.

Case Study: Anticancer Activity

In a study conducted on MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxic effects. The mechanism of action was linked to the inhibition of the Bcl-2 protein, which plays a critical role in cancer cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Bcl-2 inhibition |

| HCT116 (Colon Cancer) | 15 | Induction of apoptosis |

Antimalarial Activity

Quinoline derivatives are historically known for their antimalarial properties. Recent studies have highlighted the effectiveness of compounds like this compound against Plasmodium falciparum, the causative agent of malaria.

Case Study: Efficacy Against Malaria

A phenotypic screening identified this compound as a potent inhibitor of P. falciparum with an EC50 value in the low nanomolar range. Further optimization led to improved pharmacokinetic profiles, demonstrating excellent oral efficacy in preclinical models .

| Model | ED90 (mg/kg) | Route of Administration |

|---|---|---|

| P. berghei Mouse Model | <1 | Oral |

Chemical Reactions Analysis

Key Reaction Steps:

N-Arylation and Amide Coupling

The carbohydrazide intermediate (3 ) undergoes nucleophilic substitution with 3-chloroaniline derivatives to form the target carboxamide. This is achieved via condensation with 2-chloro-N-(3-chlorophenyl)acetamide under reflux in acetone with K₂CO₃ .

Representative Reaction:

3 + 2-chloro-N-(3-chlorophenyl)acetamide → Target compound

-

Characterization :

Derivatization via Cyclocondensation

The hydrazide group in 3 enables cyclization reactions. For example:

-

Pyrazole formation : Reaction with malononitrile in DMF/pyridine yields pyrazolyl derivatives .

-

Oxadiazole synthesis : Treatment with CS₂/KOH produces 1,3,4-oxadiazoles, which show enhanced bioactivity .

Anhydride-Mediated Modifications

Reacting 3 with phthalic anhydride or maleic anhydride in dioxane/AcOH yields isoindole-1,3-dione or maleamide derivatives, respectively . These reactions highlight the versatility of the hydrazide intermediate for generating diverse heterocycles.

Antimicrobial and Anticancer Activity

Derivatives of 2-(4-bromophenyl)quinoline-4-carboxamide exhibit notable biological profiles:

| Compound | Activity | Data | Source |

|---|---|---|---|

| 6a (N-aryl acetamide) | Antimicrobial | MIC: 8 µg/mL against S. aureus | |

| 6i (oxadiazole hybrid) | Anticancer | IC₅₀: 3.39 μM (MCF-7) |

Structural Confirmation Techniques

Comparison with Similar Compounds

Research Findings and Characterization

Computational Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(3-chlorophenyl)quinoline-4-carboxamide, and how can purity be ensured?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing bromophenyl and chlorophenyl groups to the quinoline core. Post-synthetic purification via column chromatography followed by recrystallization in ethanol can improve purity. Confirm purity using HPLC (>95%) and structural integrity via H/C NMR .

- Key Challenges : Minimize byproducts like dehalogenated intermediates by optimizing reaction temperature (80–100°C) and ligand selection (e.g., SPhos for bromophenyl coupling) .

Q. How can the compound’s structural and electronic properties be characterized for research reproducibility?

- Methodology :

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between quinoline and aryl substituents) using single-crystal diffraction .

- Spectroscopy : Assign IR peaks for amide C=O (~1650–1680 cm) and quinoline C=N (~1570 cm) .

- Computational analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

- Methodology : Screen for kinase inhibition (e.g., EGFR or Aurora kinases) using fluorescence-based assays (IC determination) . Validate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, comparing results with structurally similar quinoline derivatives (e.g., 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl rings. Assess impact on bioactivity using dose-response curves .

- Docking studies : Model interactions with target proteins (e.g., tubulin) using AutoDock Vina to correlate binding affinity (ΔG) with experimental IC values .

Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC values)?

- Methodology :

- Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference (e.g., demethylation) alters activity .

- Data normalization : Compare results against standardized controls (e.g., staurosporine for kinase inhibition) to mitigate batch variability .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for translational research?

- Methodology :

- Animal models : Administer the compound (10–50 mg/kg) in xenograft mice to monitor tumor regression and toxicity .

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution, optimizing formulations (e.g., PEGylation) for bioavailability .

Q. What advanced analytical techniques validate synthetic intermediates and degradation products?

- Methodology :

- LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts) with mass accuracy <5 ppm .

- Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) and profile degradation via UPLC-PDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.